molecular formula C42H82Br2NO8P B12068033 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine

Cat. No.: B12068033
M. Wt: 919.9 g/mol
InChI Key: OAGDAHUBVHYLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine is a brominated phosphatidylcholine lipid. This compound is known for its unique structure, which includes a palmitoyl group at the sn-1 position and a dibromo-stearoyl group at the sn-2 position of the glycerol backbone. The phosphocholine head group is attached to the sn-3 position. This compound is often used in biochemical and biophysical research due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the bromination of stearic acid followed by its incorporation into the phosphatidylcholine structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the 9,10-positions of the stearic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as column chromatography or recrystallization to achieve high purity levels. The compound is then incorporated into phosphatidylcholine using enzymatic or chemical methods .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alkanes .

Scientific Research Applications

1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its interaction with biological membranes. The brominated stearoyl group can insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Uniqueness: The presence of the dibromo groups in 1-Palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine makes it unique compared to other similar compounds. These bromine atoms can participate in specific chemical reactions and interactions, providing distinct properties and applications .

Properties

IUPAC Name

[2-(9,10-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-21-23-27-31-40(44)39(43)30-26-22-13-11-9-7-2/h38-40H,6-37H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGDAHUBVHYLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82Br2NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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